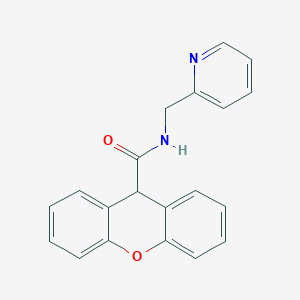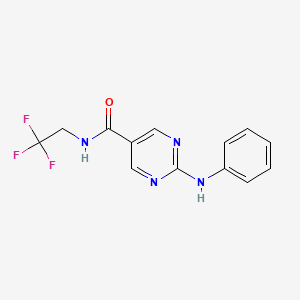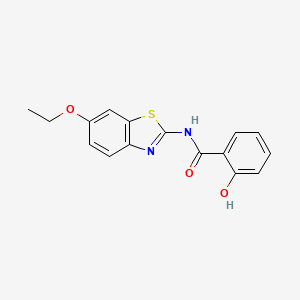![molecular formula C19H17NO5 B5682336 (2E)-3-[3-(6,7-DIMETHOXY-1-OXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PHENYL]PROP-2-ENOIC ACID](/img/structure/B5682336.png)
(2E)-3-[3-(6,7-DIMETHOXY-1-OXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PHENYL]PROP-2-ENOIC ACID
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-[3-(6,7-DIMETHOXY-1-OXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PHENYL]PROP-2-ENOIC ACID is a complex organic compound characterized by its unique structure, which includes a dihydroisoindole moiety and a prop-2-enoic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[3-(6,7-DIMETHOXY-1-OXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PHENYL]PROP-2-ENOIC ACID typically involves multi-step organic reactions. One common approach is the condensation of 6,7-dimethoxyphthalic anhydride with an appropriate amine to form the dihydroisoindole intermediate. This intermediate is then subjected to further reactions, such as Wittig or Horner-Wadsworth-Emmons reactions, to introduce the prop-2-enoic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[3-(6,7-DIMETHOXY-1-OXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PHENYL]PROP-2-ENOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(2E)-3-[3-(6,7-DIMETHOXY-1-OXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PHENYL]PROP-2-ENOIC ACID has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (2E)-3-[3-(6,7-DIMETHOXY-1-OXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PHENYL]PROP-2-ENOIC ACID involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxyphthalic Anhydride: A precursor used in the synthesis of the target compound.
Dihydroisoindole Derivatives: Compounds with similar structural features and potential biological activities.
Prop-2-enoic Acid Derivatives: Compounds with similar functional groups that may exhibit comparable reactivity.
Uniqueness
(2E)-3-[3-(6,7-DIMETHOXY-1-OXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PHENYL]PROP-2-ENOIC ACID is unique due to its specific combination of structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(E)-3-[3-(4,5-dimethoxy-3-oxo-1H-isoindol-2-yl)phenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5/c1-24-15-8-7-13-11-20(19(23)17(13)18(15)25-2)14-5-3-4-12(10-14)6-9-16(21)22/h3-10H,11H2,1-2H3,(H,21,22)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOROGWJERQAZNC-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(CN(C2=O)C3=CC=CC(=C3)C=CC(=O)O)C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C2=C(CN(C2=O)C3=CC=CC(=C3)/C=C/C(=O)O)C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>50.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49668749 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-methyl-7-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]quinazolin-4(3H)-one](/img/structure/B5682260.png)
![[(3R,4S)-3-amino-4-(3-methoxyphenyl)pyrrolidin-1-yl]-cyclopentylmethanone](/img/structure/B5682267.png)
![N-(1,1-dioxidotetrahydro-3-thienyl)-N-ethyl-7-isopropyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5682275.png)
![N-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5682283.png)


![N-phenyl-5-{[2-(2-pyridinyl)-1-pyrrolidinyl]carbonyl}-2-pyrimidinamine](/img/structure/B5682312.png)

![(3S,4S)-4-cyclopropyl-1-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]pyrrolidine-3-carboxylic acid](/img/structure/B5682321.png)

![3-methyl-6-{3-[1-(pyridin-4-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}pyridazine](/img/structure/B5682332.png)
![methyl 1-(cyclopropylmethyl)-3-[2-(1,4-diazepan-1-yl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxylate hydrochloride](/img/structure/B5682343.png)
![7-[(2-Fluoro-5-methoxyphenyl)methyl]-2-(3-methylsulfanylpropyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5682358.png)

